TBK1/IKKepsilon-IN-1 Balanced Dual Potency vs. MRT67307 Asymmetric TBK1/IKKε Inhibition Profile
TBK1/IKKepsilon-IN-1 exhibits balanced dual inhibitory potency with both TBK1 and IKKε IC₅₀ values reported as <100 nM (patent-derived, Compound 274, Example 60) . In contrast, the widely used comparator MRT67307 displays a pronounced 8.4-fold potency asymmetry: TBK1 IC₅₀ = 19 nM vs. IKKε IC₅₀ = 160 nM at 0.1 mM ATP in vitro . This differential in target engagement balance means that at concentrations yielding equivalent TBK1 inhibition, MRT67307 produces substantially weaker IKKε blockade than would be expected from TBK1/IKKepsilon-IN-1. For experimental designs requiring concurrent and equipotent suppression of both kinases—such as studies of innate immune signaling where TBK1 and IKKε exhibit functional redundancy—this balanced profile represents a meaningful selection criterion.
| Evidence Dimension | Dual TBK1/IKKε inhibitory potency and balance (IC₅₀ ratio) |
|---|---|
| Target Compound Data | TBK1 IC₅₀ < 100 nM; IKKε IC₅₀ < 100 nM; TBK1:IKKε IC₅₀ ratio ~1:1 |
| Comparator Or Baseline | MRT67307: TBK1 IC₅₀ = 19 nM; IKKε IC₅₀ = 160 nM; TBK1:IKKε IC₅₀ ratio = 1:8.4 |
| Quantified Difference | TBK1/IKKepsilon-IN-1 demonstrates a ~1:1 balanced dual potency ratio vs. MRT67307's 8.4-fold TBK1-preferring asymmetry; IKKε potency of TBK1/IKKepsilon-IN-1 (<100 nM) is at least 1.6-fold more potent than MRT67307 at IKKε (160 nM) |
| Conditions | Cell-free enzymatic assays; TBK1/IKKepsilon-IN-1 conditions per patent US20160376283 A1; MRT67307 at 0.1 mM ATP in vitro |
Why This Matters
Researchers requiring concurrent, equipotent inhibition of both TBK1 and IKKε (e.g., to avoid compensatory IKKε signaling when TBK1 is suppressed) should prioritize TBK1/IKKepsilon-IN-1 over MRT67307 based on its balanced dual potency profile.
